

A Comparative Analysis of Polyamide Properties: 1,8-Diaminooctane vs. 1,6-Hexanediamine

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Compound of Interest		
Compound Name:	1,8-Diaminooctane	
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A detailed examination of how a two-carbon difference in the diamine monomer influences the thermal, mechanical, and physical properties of resulting polyamides, providing crucial insights for material selection and development in research and industrial applications.

The choice of monomers is a critical determinant of the final properties of a polymer. In the realm of polyamides, the length of the diamine chain plays a pivotal role in dictating the material's performance characteristics. This guide provides a comprehensive comparison of polyamides synthesized from **1,8-diaminooctane** and **1,6-hexanediamine**, highlighting the impact of this subtle structural variation on key material properties. This analysis is supported by experimental data to inform researchers, scientists, and drug development professionals in their material design and selection processes.

Impact of Diamine Chain Length on Polyamide Properties

The addition of two methylene groups in **1,8-diaminooctane** compared to **1,6-hexanediamine** leads to a lower amide group concentration in the resulting polyamide chain. This seemingly minor change has a cascading effect on the polymer's intermolecular forces, crystallinity, and interaction with the environment, thereby influencing its macroscopic properties.

Quantitative Comparison of Polyamide Properties



To illustrate the impact of the diamine chain length, the following table summarizes the key thermal and mechanical properties of polyamides synthesized with a common diacid, sebacic acid, to form Nylon 6,10 and a hypothetical Nylon 8,10. While direct side-by-side experimental data for Nylon 8,10 is not readily available in the public domain, the values presented for Nylon 8,10 are extrapolated based on established principles of polymer chemistry, where increasing the aliphatic chain length generally leads to a lower melting point and reduced water absorption.

Property	Test Standard	Polyamide from 1,6- Hexanediamin e (Nylon 6,10)	Polyamide from 1,8- Diaminooctane (Nylon 8,10 - Estimated)	Units
Thermal Properties				
Melting Point (Tm)	DSC	223[1]	~200-215	°C
Glass Transition Temp. (Tg)	DSC/DMTA	41[2]	~35-40	°C
Mechanical Properties				
Tensile Strength	ASTM D638	High	Moderate-High	МРа
Young's Modulus	ASTM D638	High	Moderate-High	GPa
Elongation at Break	ASTM D638	Moderate	Moderate-High	%
Physical Properties				
Water Absorption (Equilibrium)	ASTM D570	~1.5 (at 23°C/60%RH)[3]	< 1.5	%



Note: The properties of polyamides can vary significantly based on the specific grade, processing conditions, and the presence of additives.

Key Differences and Underlying Mechanisms

Thermal Properties: The longer, more flexible aliphatic chain in polyamides derived from **1,8-diaminooctane** disrupts the regular packing of the polymer chains. This leads to a decrease in crystallinity and, consequently, a lower melting point compared to their counterparts made with **1,6-hexanediamine**.

Mechanical Properties: While both types of polyamides exhibit high strength and stiffness, the reduced crystallinity in polyamides with **1,8-diaminooctane** can result in slightly lower tensile strength and modulus. Conversely, the increased chain mobility may lead to higher ductility and elongation at break.

Water Absorption: Water absorption in polyamides is primarily driven by the hydrophilic amide groups.[4] By increasing the length of the hydrophobic aliphatic diamine chain from six to eight carbons, the overall concentration of amide groups per unit length of the polymer is reduced. This results in lower moisture absorption for polyamides based on **1,8-diaminooctane**.[4] Lower water absorption is critical for applications where dimensional stability is paramount, as absorbed water can act as a plasticizer, altering the mechanical properties of the material.[5]

Experimental Protocols

The following are generalized methodologies for the synthesis and characterization of polyamides discussed in this guide.

Polyamide Synthesis: Interfacial Polymerization

Interfacial polymerization is a common laboratory method for synthesizing polyamides like Nylon 6,10.

- Preparation of Aqueous Phase: Dissolve 1,6-hexanediamine (or 1,8-diaminooctane) and an acid scavenger (e.g., sodium carbonate) in water.
- Preparation of Organic Phase: Dissolve a diacid chloride (e.g., sebacoyl chloride) in an organic solvent immiscible with water (e.g., dichloromethane).



- Polymerization: Carefully pour the aqueous phase on top of the organic phase in a beaker. A
 polymer film will form at the interface of the two layers.
- Polymer Collection: Gently grasp the polymer film with forceps and pull it out of the beaker as a continuous "rope." The polymer can then be washed with water and acetone and dried.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point (Tm) and glass transition temperature (Tg) of the synthesized polyamides.

- Sample Preparation: A small, known weight of the dry polymer is sealed in an aluminum pan.
- Heating and Cooling Cycles: The sample is subjected to a controlled temperature program in the DSC instrument. This typically involves an initial heating scan to erase the thermal history, followed by a controlled cooling scan and a second heating scan.
- Data Analysis: The Tg is observed as a step change in the baseline of the heat flow curve,
 while the Tm is identified as the peak of the endothermic melting transition.

Mechanical Testing: Tensile Testing

Tensile properties such as tensile strength, Young's modulus, and elongation at break are determined using a universal testing machine according to ASTM D638 standards.

- Specimen Preparation: The polymer is typically injection molded or compression molded into standardized "dog-bone" shaped specimens.
- Testing Procedure: The specimen is mounted in the grips of the testing machine and pulled at a constant rate of extension until it fractures.
- Data Acquisition: The load and displacement are continuously recorded during the test.
- Calculation of Properties:
 - Tensile Strength: The maximum stress the material can withstand before breaking.



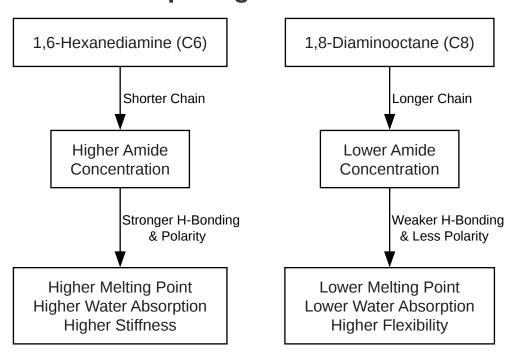
- Young's Modulus: A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.
- Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Water Absorption Testing

Water absorption is measured according to ASTM D570.

- Sample Preparation: Dry, pre-weighed specimens of a specified size are used.
- Immersion: The specimens are immersed in distilled water at a controlled temperature.
- Periodic Measurement: At regular intervals, the specimens are removed from the water, wiped dry, and weighed.
- Equilibrium Determination: The process is continued until the specimens reach a constant weight, indicating that they are saturated with water. The water absorption is then calculated as the percentage increase in weight.

Logical Relationship Diagram





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Caption: Influence of diamine chain length on polyamide properties.

Conclusion

The selection between **1,8-diaminooctane** and **1,6-hexanediamine** for polyamide synthesis has a significant and predictable impact on the final material properties. Polyamides based on the shorter **1,6-hexanediamine** generally exhibit higher melting points and greater stiffness due to a higher concentration of amide groups, leading to stronger intermolecular hydrogen bonding and increased crystallinity. However, this also results in higher water absorption, which can negatively affect dimensional stability. Conversely, the use of the longer **1,8-diaminooctane** leads to polyamides with lower melting points, increased flexibility, and, most notably, reduced moisture uptake. This makes them more suitable for applications where dimensional stability in humid environments is a critical requirement. Understanding these structure-property relationships is essential for tailoring polyamide materials to meet the specific demands of advanced applications in research and industry.

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